molecular formula C26H29Cl2N3O B10866100 1,4'-bipiperidin-1'-yl[5-chloro-3-(4-chlorophenyl)-1-methyl-1H-indol-2-yl]methanone

1,4'-bipiperidin-1'-yl[5-chloro-3-(4-chlorophenyl)-1-methyl-1H-indol-2-yl]methanone

Cat. No.: B10866100
M. Wt: 470.4 g/mol
InChI Key: ANGCSENRWNNGFB-UHFFFAOYSA-N
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Description

1,4’-bipiperidin-1’-yl[5-chloro-3-(4-chlorophenyl)-1-methyl-1H-indol-2-yl]methanone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4’-bipiperidin-1’-yl[5-chloro-3-(4-chlorophenyl)-1-methyl-1H-indol-2-yl]methanone typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1,4’-bipiperidin-1’-yl[5-chloro-3-(4-chlorophenyl)-1-methyl-1H-indol-2-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,4’-bipiperidin-1’-yl[5-chloro-3-(4-chlorophenyl)-1-methyl-1H-indol-2-yl]methanone involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to multiple receptors, influencing various biological processes . The compound may exert its effects through modulation of enzyme activity, receptor binding, and interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4’-bipiperidin-1’-yl[5-chloro-3-(4-chlorophenyl)-1-methyl-1H-indol-2-yl]methanone stands out due to its specific substitution pattern on the indole ring, which may confer unique biological activities and chemical reactivity compared to other similar compounds. Its dual piperidine and chlorophenyl groups provide additional sites for chemical modification and potential therapeutic applications.

Properties

Molecular Formula

C26H29Cl2N3O

Molecular Weight

470.4 g/mol

IUPAC Name

[5-chloro-3-(4-chlorophenyl)-1-methylindol-2-yl]-(4-piperidin-1-ylpiperidin-1-yl)methanone

InChI

InChI=1S/C26H29Cl2N3O/c1-29-23-10-9-20(28)17-22(23)24(18-5-7-19(27)8-6-18)25(29)26(32)31-15-11-21(12-16-31)30-13-3-2-4-14-30/h5-10,17,21H,2-4,11-16H2,1H3

InChI Key

ANGCSENRWNNGFB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C(=C1C(=O)N3CCC(CC3)N4CCCCC4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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